2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid
CAS No.:
Cat. No.: VC13266434
Molecular Formula: C13H16ClNO3
Molecular Weight: 269.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClNO3 |
|---|---|
| Molecular Weight | 269.72 g/mol |
| IUPAC Name | 2-[(2-chlorobenzoyl)amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C13H16ClNO3/c1-8(2)7-11(13(17)18)15-12(16)9-5-3-4-6-10(9)14/h3-6,8,11H,7H2,1-2H3,(H,15,16)(H,17,18) |
| Standard InChI Key | OBOAWEJPTDTTMB-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1Cl |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1Cl |
Introduction
2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid is a synthetic organic compound with a molecular formula of C₁₃H₁₆ClNO₃ and a molecular weight of approximately 269.724 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which includes a chlorobenzoyl group attached to an amino group on a 4-methylpentanoic acid backbone.
Synthesis and Preparation
The synthesis of 2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid typically involves the reaction of 2-amino-4-methylpentanoic acid with 2-chlorobenzoyl chloride in the presence of a base. This reaction forms the amide bond between the amino group of the pentanoic acid derivative and the carbonyl group of the benzoyl chloride.
Applications and Research Findings
While specific applications of 2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid are not widely documented, compounds with similar structures are often explored for their potential biological activities, such as antimicrobial or anti-inflammatory effects. The presence of a chlorobenzoyl group may enhance certain biological properties due to its ability to interact with biological targets.
Suppliers and Availability
2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid is available from specialized chemical suppliers. For example, UkrOrgSynthesis Ltd. in Ukraine offers this compound . Additionally, EvitaChem provides it under the product code EVT-7873200.
Safety and Handling
Handling 2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid requires standard laboratory precautions due to its potential chemical reactivity. Safety data sheets (SDS) should be consulted for specific handling instructions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume